molecular formula C5H4N4S B1401094 1H-1,2,4-Triazole, 1-(2-thiazolyl)- CAS No. 856862-18-5

1H-1,2,4-Triazole, 1-(2-thiazolyl)-

Cat. No.: B1401094
CAS No.: 856862-18-5
M. Wt: 152.18 g/mol
InChI Key: CEPCILJEJPLLBO-UHFFFAOYSA-N
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Description

1H-1,2,4-Triazole, 1-(2-thiazolyl)- is a heterocyclic compound . The triazole nucleus is one of the most important heterocycles which has a feature of natural products as well as medicinal agents . Heterocyclic nitrogen is abundantly present in most medicinal compounds .


Synthesis Analysis

The synthesis of triazole derivatives has been reported in various studies . For instance, Turan-Zitouni et al. synthesized 4-phenyl-cyclohexyl-5-(1-phenoxyethyl)-3-[N-(2-thiazolyl)acetamido] thio-4H-1,2,4-triazole analogues . Another study reported the synthesis of 1H-1,2,3-triazole analogs via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in aqueous medium .


Molecular Structure Analysis

1H-1,2,4-Triazole, 1-(2-thiazolyl)- has a molecular formula of C5H4N4S and a molecular weight of 152.18 . The structure of this compound can be viewed using Java or Javascript .


Chemical Reactions Analysis

The derivatization of the triazole ring is based on the phenomenon of bio-isosteres in which the oxygen atom of the oxadiazole nucleus is substituted with a nitrogen triazole analogue . The chemistry of triazoles and their fused heterocyclic derivatives have received considerable attention due to their synthetic and effective biological importance .

Scientific Research Applications

Antifungal Activity and Synthesis Methods

Researchers have developed novel 1,2,4-triazole derivatives containing 1,2,3-thiadiazole moieties, synthesized under microwave-assisted conditions. These compounds exhibited notable fungicidal activities against a variety of pathogens, highlighting their potential in agricultural and medicinal applications. Theoretical calculations supported these findings, offering insights into their structural and electronic properties (Sun et al., 2013).

Proton Conduction Enhancement

1H-1,2,3-Triazole derivatives have been identified as key components in promoting proton conduction within polymer electrolyte membranes (PEMs). This enhancement is crucial for the development of fuel cells and other energy-related applications, showcasing the versatility of triazole derivatives in material science (Zhou et al., 2005).

Structural and Electronic Characteristics

The synthesis and crystal structure analysis of triazole-thiazole fused systems offer valuable data for the understanding of their chemical behavior and potential in creating novel compounds with desired properties. Such studies provide a foundation for further exploration in various scientific domains (Guo et al., 2012).

Antimicrobial Compound Development

Synthetic efforts have yielded new thiazole derivatives of triazoles with significant antifungal and antibacterial activities. These compounds have been rigorously tested against several strains of bacteria and fungi, demonstrating their potential in addressing the growing issue of drug resistance (Turan-Zitouni et al., 2005).

Patent Overview on Triazole Derivatives

A comprehensive review of patents related to 1H-1,2,3-, 2H-1,2,3-, 1H-1,2,4-, and 4H-1,2,4-triazole derivatives between 2008 and 2011 emphasizes the continuous interest in this class of compounds. The exploration of their diverse biological activities and the development of new drugs highlight the significant impact of triazole derivatives in pharmaceuticals (Ferreira et al., 2013).

Mechanism of Action

Target of Action

The primary target of the compound “1H-1,2,4-Triazole, 1-(2-thiazolyl)-” is Carbonic Anhydrase 2 . Carbonic Anhydrase 2 is an enzyme that is essential for bone resorption and osteoclast differentiation . It plays a crucial role in the reversible hydration of carbon dioxide .

Mode of Action

The compound “1H-1,2,4-Triazole, 1-(2-thiazolyl)-” interacts with its target, Carbonic Anhydrase 2, by inhibiting its function . This interaction results in the disruption of the enzyme’s ability to hydrate carbon dioxide .

Biochemical Pathways

The inhibition of Carbonic Anhydrase 2 by “1H-1,2,4-Triazole, 1-(2-thiazolyl)-” affects the carbon dioxide hydration pathway . This disruption can lead to downstream effects such as changes in fluid secretion regulation .

Pharmacokinetics

It is known that the compound’s absorption, distribution, metabolism, and excretion (adme) properties can impact its bioavailability .

Result of Action

The molecular and cellular effects of “1H-1,2,4-Triazole, 1-(2-thiazolyl)-” action include the disruption of Carbonic Anhydrase 2 function, leading to changes in the hydration of carbon dioxide . This can result in alterations in fluid secretion regulation .

Action Environment

The action, efficacy, and stability of “1H-1,2,4-Triazole, 1-(2-thiazolyl)-” can be influenced by environmental factors. For instance, the compound is highly soluble in water , which can affect its distribution and action in aqueous environments . Furthermore, the compound exhibits electrochemical activities for hydrogen oxidation and oxygen reduction at a platinum electrode , suggesting that its action can be influenced by electrochemical conditions .

Future Directions

The triazole nucleus is one of the most important heterocycles which has a feature of natural products as well as medicinal agents . From the literature survey, the triazole is the most widely used compound in different potential activities . This study has unraveled a new series of triazole derivatives as good inhibitors against carbonic anhydrase-II . Therefore, the development of new SL biosynthesis inhibitors is one of the most clinical challenges in modern medicinal chemistry .

Biochemical Analysis

Biochemical Properties

1H-1,2,4-Triazole, 1-(2-thiazolyl)- plays a crucial role in biochemical reactions, particularly due to its ability to interact with enzymes and proteins. This compound has been shown to inhibit certain enzymes, such as cytochrome P450 monooxygenases, which are involved in the metabolism of various substrates . Additionally, 1H-1,2,4-Triazole, 1-(2-thiazolyl)- can bind to proteins, altering their conformation and activity. These interactions are often mediated through hydrogen bonding and hydrophobic interactions, which stabilize the compound-protein complex .

Cellular Effects

The effects of 1H-1,2,4-Triazole, 1-(2-thiazolyl)- on cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation . By modulating the activity of key signaling molecules, 1H-1,2,4-Triazole, 1-(2-thiazolyl)- can induce changes in gene expression, leading to altered cellular metabolism and function. For instance, it has been shown to upregulate the expression of pro-apoptotic genes while downregulating anti-apoptotic genes, thereby promoting programmed cell death in cancer cells .

Molecular Mechanism

At the molecular level, 1H-1,2,4-Triazole, 1-(2-thiazolyl)- exerts its effects through several mechanisms. One of the primary modes of action is the inhibition of enzyme activity by binding to the active site of the enzyme . This binding can prevent the enzyme from interacting with its natural substrate, thereby inhibiting its catalytic activity. Additionally, 1H-1,2,4-Triazole, 1-(2-thiazolyl)- can modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to changes in the transcriptional activity of specific genes, resulting in altered cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1H-1,2,4-Triazole, 1-(2-thiazolyl)- have been shown to change over time. The stability of this compound is influenced by various factors, including temperature, pH, and the presence of other chemicals . Over time, 1H-1,2,4-Triazole, 1-(2-thiazolyl)- can undergo degradation, leading to a decrease in its biological activity. Long-term studies have also indicated that prolonged exposure to this compound can result in adaptive changes in cellular function, such as the upregulation of detoxifying enzymes .

Dosage Effects in Animal Models

The effects of 1H-1,2,4-Triazole, 1-(2-thiazolyl)- in animal models vary with dosage. At low doses, this compound has been shown to exhibit therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are often dose-dependent and can be attributed to the accumulation of the compound in specific tissues, leading to cellular damage.

Metabolic Pathways

1H-1,2,4-Triazole, 1-(2-thiazolyl)- is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation to various metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, to enhance their solubility and facilitate excretion . The interaction of 1H-1,2,4-Triazole, 1-(2-thiazolyl)- with these enzymes can also affect the metabolic flux of other substrates, leading to altered levels of key metabolites.

Transport and Distribution

The transport and distribution of 1H-1,2,4-Triazole, 1-(2-thiazolyl)- within cells and tissues are mediated by various transporters and binding proteins . This compound can be actively transported across cell membranes by specific transporters, such as ATP-binding cassette (ABC) transporters . Once inside the cell, 1H-1,2,4-Triazole, 1-(2-thiazolyl)- can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments .

Subcellular Localization

The subcellular localization of 1H-1,2,4-Triazole, 1-(2-thiazolyl)- is critical for its activity and function. This compound has been shown to localize to various organelles, including the mitochondria and endoplasmic reticulum . The targeting of 1H-1,2,4-Triazole, 1-(2-thiazolyl)- to these organelles is often mediated by specific targeting signals and post-translational modifications . The localization of this compound to specific subcellular compartments can influence its interactions with biomolecules and its overall biological activity.

Properties

IUPAC Name

2-(1,2,4-triazol-1-yl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4S/c1-2-10-5(7-1)9-4-6-3-8-9/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEPCILJEJPLLBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=N1)N2C=NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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